molecular formula C23H25FN2O4S B3409614 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892785-11-4

6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No. B3409614
CAS RN: 892785-11-4
M. Wt: 444.5 g/mol
InChI Key: XSQYLJNZARLDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one, also known as MPQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPQ belongs to the class of quinolone derivatives, which are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

Scientific Research Applications

6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one has shown promising anticancer activity against different types of cancer cells, including breast, lung, colon, and prostate cancer cells. 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. In addition, 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one involves the inhibition of various molecular targets, including DNA topoisomerases, histone deacetylases, and protein kinases. 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one binds to the active site of these targets and inhibits their enzymatic activity, leading to the induction of apoptosis and inhibition of cell proliferation. In addition, 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been found to modulate the expression of various genes involved in cancer progression, inflammation, and neurodegeneration.
Biochemical and Physiological Effects
6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been found to have various biochemical and physiological effects on the body. In cancer cells, 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one induces apoptosis by activating caspase-dependent and caspase-independent pathways. 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. In addition, 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been found to have anti-angiogenic effects by inhibiting the formation of new blood vessels in tumors. Furthermore, 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. Finally, 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, there are also some limitations to using 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one in lab experiments. For example, 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one has poor solubility in water, which can limit its bioavailability and efficacy. In addition, 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one. One area of research is to develop more potent and selective analogs of 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one that can overcome its limitations, such as poor solubility and short half-life. Another area of research is to investigate the potential of 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one as a combination therapy with other anticancer or anti-inflammatory agents. Finally, more studies are needed to elucidate the molecular targets and signaling pathways involved in the anticancer, anti-inflammatory, and neuroprotective effects of 6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one.

properties

IUPAC Name

6-fluoro-3-(3-methylphenyl)sulfonyl-7-morpholin-4-yl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O4S/c1-3-7-26-15-22(31(28,29)17-6-4-5-16(2)12-17)23(27)18-13-19(24)21(14-20(18)26)25-8-10-30-11-9-25/h4-6,12-15H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQYLJNZARLDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-7-morpholino-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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